molecular formula C16H23NO5 B2692665 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid CAS No. 1008211-89-9

2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid

Cat. No.: B2692665
CAS No.: 1008211-89-9
M. Wt: 309.362
InChI Key: FOZCGLMNNKZIET-UHFFFAOYSA-N
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Description

2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a 4-ethylphenyl substituent, and a vicinal diol structure (3-hydroxy group adjacent to the carboxylic acid). The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic procedures . The 4-ethylphenyl substituent contributes to lipophilicity and steric bulk, which may influence solubility, reactivity, and intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-ethylphenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-5-10-6-8-11(9-7-10)13(18)12(14(19)20)17-15(21)22-16(2,3)4/h6-9,12-13,18H,5H2,1-4H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZCGLMNNKZIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid typically involves multiple steps, starting from readily available starting materialsThe hydroxy-propionic acid moiety is then introduced via a series of oxidation and reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of strong acids or bases to facilitate the removal or replacement of the Boc group .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound .

Scientific Research Applications

The biological activity of 2-tert-butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid is attributed to its ability to act as a prodrug. This means it can be metabolized into an active form that exerts pharmacological effects. The following sections detail specific applications based on recent research findings.

Medicinal Chemistry

Research indicates that this compound may have significant implications in the development of new therapeutic agents. Its structure allows it to interact with specific receptors or enzymes, influencing processes such as cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
AntimicrobialVarious pathogensInhibition of growth
Anti-inflammatoryCOX enzymesInhibition
AnticancerCancer cell linesInduction of apoptosis

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It shows effectiveness at low micromolar concentrations, suggesting potential for antibiotic development.

Anti-inflammatory Effects

In vitro assays reveal that this compound inhibits the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism suggests its potential use in treating inflammatory diseases.

Anticancer Properties

Research involving various cancer cell lines has shown that the compound induces apoptosis through the activation of caspase pathways. This highlights its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Activity : A study showed significant inhibition of bacterial growth at low concentrations, indicating its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Effects : Research demonstrated that treatment with the compound resulted in decreased levels of inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory conditions.
  • Anticancer Research : In studies involving various cancer cell lines, the compound was shown to induce apoptosis effectively, supporting its exploration as a candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites of the molecule .

Comparison with Similar Compounds

Table 1: Comparison of Aryl-Substituted Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Reference
Target Compound 4-ethylphenyl C₁₆H₂₃NO₅ 309.36* High lipophilicity; moderate steric hindrance [Hypothetical]
(R)-2-Boc-amino-3-(4-chlorophenyl)propionic acid 4-chlorophenyl C₁₄H₁₈ClNO₄ 299.75 Increased electronegativity; potential halogen bonding
(2S,3S)-2-Boc-amino-3-hydroxy-3-phenylpropionic acid Phenyl C₁₄H₁₉NO₅ 281.30 Lower steric hindrance; higher solubility in polar solvents
2-Boc-amino-3-(3-hydroxy-4-methoxyphenyl)propionic acid methyl ester 3-hydroxy-4-methoxyphenyl C₁₆H₂₁NO₇ 339.34 Enhanced hydrogen bonding; methoxy group improves metabolic stability
2-Boc-amino-3-(4-fluorobenzenesulfonylamino)-3-hydroxypropionic acid 4-fluorobenzenesulfonylamino C₁₄H₁₉FN₂O₆S 362.37 Sulfonamide group increases acidity; fluorinated aromatic enhances bioavailability

*Note: Molecular weight for the target compound is calculated based on its structure.

Key Observations :

  • Lipophilicity : The 4-ethylphenyl group in the target compound likely increases logP compared to the phenyl or 4-chlorophenyl analogs, favoring membrane permeability but reducing aqueous solubility .
  • Reactivity : Electron-withdrawing groups (e.g., 4-chloro) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic reactions like amidation or esterification. Conversely, electron-donating groups (e.g., 4-methoxy) stabilize intermediates in oxidation or reduction reactions .
  • Steric Effects : Bulkier substituents (e.g., tert-butyldimethylsilyloxy in ) hinder reaction rates in sterically sensitive processes, such as enzyme-catalyzed transformations or SN2 mechanisms.

Variations in Protecting Groups

Table 2: Impact of Protecting Groups on Reactivity

Compound Name Protecting Group Key Synthetic Outcomes Reference
2-Boc-amino-3-(TBDMSO)propionic acid () tert-Butyldimethylsilyl (TBDMS) TBDMS provides superior hydroxyl protection under basic conditions but requires harsh fluoride-based deprotection. Yield: ~70% in esterification reactions.
Target Compound Boc Boc group is stable under mild acidic conditions (e.g., TFA deprotection) but may hydrolyze under prolonged basic conditions.
2-(4-Fluoro-benzenesulfonylamino)-3-hydroxypropionic acid () Benzenesulfonyl Sulfonamide groups enhance crystallinity and thermal stability but limit solubility in nonpolar solvents.

Insights :

  • The Boc group is preferred in peptide synthesis due to its compatibility with orthogonal protection strategies and mild deprotection .
  • Silyl ethers (e.g., TBDMS) offer robust protection for hydroxyl groups but complicate purification due to siloxane byproducts .

Trends :

  • SmI₂-mediated reductions () achieve moderate yields (67%) for hydroxyl-containing analogs, while coupling agents like DCC () improve yields (78%) in esterification.
  • Stereochemical complexity (e.g., (2S,3S) in ) often reduces yields due to chiral center formation and purification challenges.

Biological Activity

2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid, often referred to as Boc-L-phenylalaninol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H21NO4\text{C}_{15}\text{H}_{21}\text{N}\text{O}_{4}

Molecular Weight: 277.34 g/mol
LogP: 5.308 (indicates lipophilicity)
Solubility: The solubility profile is crucial for its bioavailability and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cellular signaling.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress.
  • Modulation of Receptor Activity : Research indicates that it may interact with certain receptors, influencing neurotransmitter release and neuronal activity.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Mechanism Reference
Enzyme InhibitionAffects fatty acid synthase
Antioxidant EffectsReduces reactive oxygen species
Neuroprotective EffectsModulates neurotransmitter release

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Research : A study demonstrated that Boc-L-phenylalaninol inhibited the proliferation of cancer cell lines by modulating fatty acid metabolism, leading to reduced cell viability and increased apoptosis. This suggests potential applications in cancer therapy.
  • Neurological Disorders : Research involving animal models indicated that the compound may provide neuroprotective effects against oxidative stress-induced neuronal damage. This opens avenues for its use in treating neurodegenerative diseases.
  • Metabolic Disorders : Investigations into metabolic syndrome have shown that this compound could improve lipid profiles and reduce inflammation markers in preclinical models, indicating its potential role as a therapeutic agent for metabolic disorders.

Q & A

Q. What are the recommended methods for synthesizing 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid?

The synthesis typically involves sequential protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by coupling reactions to introduce the 4-ethylphenyl and hydroxypropionic acid moieties. Key steps include:

  • Boc protection : Use Boc-anhydride in a basic solvent (e.g., THF or DCM) under nitrogen to prevent side reactions .
  • Chiral resolution : If the compound is stereospecific, employ chiral auxiliaries or enzymatic resolution to isolate the desired enantiomer .
  • Final purification : Use flash chromatography or preparative HPLC to achieve >97% purity, as validated by analytical methods like NMR and LC-MS .

Q. How should solubility and storage conditions be optimized for this compound?

  • Solubility : Dissolve in polar aprotic solvents (e.g., DMSO or DMF) at 10 mM. If precipitation occurs, heat to 37°C and sonicate for 15 minutes .
  • Storage : Store lyophilized powder at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (1 month). Avoid freeze-thaw cycles to prevent degradation .

Q. What analytical techniques are recommended for characterizing purity and structure?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, validated against a certified reference standard .
  • Structural confirmation : Use 1^1H/13^{13}C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for structural analogs of this compound?

Comparative studies of structurally similar compounds (Table 1) reveal that substituent position and stereochemistry significantly influence activity. For example:

Compound NameStructural VariationObserved Activity Variance
3-(4-Chlorophenyl)propanoic acidChlorine substitution at paraHigher enzyme inhibition
2-Amino-3-(4-hydroxyphenyl)propanoic acidLacks Boc protectionReduced metabolic stability
Target compoundEthyl and Boc groupsEnhanced bioavailability

To resolve contradictions:

  • Conduct dose-response assays to validate potency thresholds.
  • Use molecular docking simulations to assess binding affinity differences due to substituent effects .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Adopt a tiered approach inspired by environmental chemistry frameworks (e.g., Project INCHEMBIOL):

Laboratory studies : Measure hydrolysis rates under varying pH (4–9) and UV exposure to simulate abiotic degradation .

Biodegradation assays : Use activated sludge or soil microcosms to assess microbial breakdown pathways .

Analytical monitoring : Employ LC-MS/MS to detect transformation products at trace levels (LOQ < 1 ppb) .

Q. How can chiral resolution challenges be mitigated during synthesis?

  • Chiral stationary phases : Use HPLC columns with cellulose- or amylose-based supports for enantiomeric separation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture .
  • Circular dichroism (CD) : Validate enantiopurity by comparing optical rotation values to published data .

Q. What strategies are recommended for assessing structure-activity relationships (SAR) in derivatives?

  • Systematic substitution : Synthesize analogs with halogens (F, Cl), alkyl groups, or electron-withdrawing groups at the phenyl ring.
  • In vitro assays : Test against target enzymes (e.g., proteases or kinases) to correlate substituent effects with inhibitory activity .
  • Computational modeling : Perform DFT calculations to map electronic properties (e.g., HOMO/LUMO) to biological activity .

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